Cas no 220100-05-0 (α7 Nicotinic receptor agonist-1)

α7 Nicotinic receptor agonist-1 structure
220100-05-0 structure
Product name:α7 Nicotinic receptor agonist-1
CAS No:220100-05-0
MF:C13H17N3O
MW:231.293582677841
CID:6624064
PubChem ID:15908236

α7 Nicotinic receptor agonist-1 Chemical and Physical Properties

Names and Identifiers

    • Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridin]-5'-amine, (2'R)-
    • alpha7 Nicotinic receptor agonist-1
    • MS-23320
    • 220100-05-0
    • SWFYVZKNABTMPR-UHFFFAOYSA-N
    • SCHEMBL4201108
    • 5'-Aminospiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine]
    • α7 Nicotinic receptor agonist-1
    • Inchi: 1S/C13H17N3O/c14-11-5-9-6-13(17-12(9)15-7-11)8-16-3-1-10(13)2-4-16/h5,7,10H,1-4,6,8,14H2
    • InChI Key: SWFYVZKNABTMPR-UHFFFAOYSA-N
    • SMILES: O1C2=C(C=C(C=N2)N)CC21CN1CCC2CC1

Computed Properties

  • Exact Mass: 231.137162174g/mol
  • Monoisotopic Mass: 231.137162174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 0
  • Complexity: 316
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 51.4Ų
  • XLogP3: 1

Experimental Properties

  • Density: 1.32±0.1 g/cm3(Predicted)
  • Boiling Point: 457.8±45.0 °C(Predicted)
  • pka: 9.55±0.20(Predicted)

α7 Nicotinic receptor agonist-1 Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P02A92T-10mg
α7 Nicotinic receptor agonist-1
220100-05-0 97%
10mg
$802.00 2023-12-18
1PlusChem
1P02A92T-50mg
α7 Nicotinic receptor agonist-1
220100-05-0 97%
50mg
$2509.00 2023-12-18
1PlusChem
1P02A92T-25mg
α7 Nicotinic receptor agonist-1
220100-05-0 97%
25mg
$1582.00 2023-12-18
1PlusChem
1P02A92T-5mg
α7 Nicotinic receptor agonist-1
220100-05-0 97%
5mg
$507.00 2023-12-18
1PlusChem
1P02A92T-100mg
α7 Nicotinic receptor agonist-1
220100-05-0 97%
100mg
$4009.00 2023-12-18

α7 Nicotinic receptor agonist-1 Related Literature

Additional information on α7 Nicotinic receptor agonist-1

Exploring the Potential of α7 Nicotinic Receptor Agonist-1 (CAS No. 220100-05-0) in Neurological Research

The α7 nicotinic receptor agonist-1 (CAS No. 220100-05-0) is a specialized compound that has garnered significant attention in neuroscience and pharmaceutical research. As a selective agonist targeting the α7 nicotinic acetylcholine receptor (α7 nAChR), this molecule plays a pivotal role in modulating synaptic plasticity, cognitive function, and neuroinflammation. Researchers are increasingly focusing on its potential applications in neurodegenerative diseases, such as Alzheimer's disease and schizophrenia, where α7 nAChR dysfunction is implicated.

Recent studies highlight the α7 nicotinic receptor agonist-1 as a promising candidate for addressing cognitive deficits. The compound's ability to enhance cholinergic signaling without significant side effects makes it a standout in drug discovery. With the growing interest in neuroprotective agents and cognitive enhancers, this agonist aligns with current trends in precision medicine and personalized therapy. Its mechanism of action involves binding to α7 nAChRs, which are abundant in the hippocampus and cortex—key regions for memory and learning.

One of the most searched questions in this field is: "How does α7 nicotinic receptor agonist-1 improve cognitive function?" The answer lies in its dual role in promoting neurotransmitter release and reducing neuroinflammation. By activating α7 nAChRs, the agonist triggers anti-inflammatory pathways, such as the JAK2/STAT3 cascade, which may slow neurodegeneration. This dual functionality positions it as a versatile tool for both research and therapeutic development.

Another hot topic is the compound's potential in mental health disorders. Searches for "α7 nAChR agonists for anxiety" or "nicotinic receptors and depression" reflect widespread interest. Preclinical data suggest that α7 nicotinic receptor agonist-1 may mitigate symptoms of anxiety and depression by restoring neuronal excitability and synaptic connectivity. These findings are particularly relevant given the rising global prevalence of mental health conditions.

From a technical perspective, the purity and stability of CAS No. 220100-05-0 are critical for reproducible results. Researchers often inquire about "synthetic routes for α7 nicotinic receptor agonist-1" or "optimal dosing protocols." The compound's synthetic accessibility and well-documented pharmacokinetics facilitate its adoption in both in vitro and in vivo studies. Its blood-brain barrier permeability further enhances its utility in central nervous system (CNS) research.

In conclusion, α7 nicotinic receptor agonist-1 represents a cutting-edge intersection of neuroscience and drug development. Its relevance to cognitive health, neuroinflammation, and mental wellness ensures its continued prominence in scientific discourse. As research progresses, this compound may unlock new paradigms for treating complex neurological and psychiatric conditions.

Recommend Articles

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.